- Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis, World Intellectual Property Organization, , ,
Cas no 939412-81-4 (2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate)

2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate
- (2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate
- 3-oxo-cyclobutanecarboxylic acid 2,5-dioxo-pyrrolidin-1-yl ester
- 1-{[(3-Oxocyclobutyl)carbonyl]oxy}pyrrolidine-2,5-dione
- 3-oxo-cyclobutanecarboxylic acid 2,5-dioxopyrrolidin-1-yl ester
- 2,5-Dioxo-1-pyrrolidinyl 3-oxocyclobutanecarboxylate (ACI)
- 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate
- 3-Oxocyclobutanecarboxylic acid 2,5-dioxopyrrolidin-1-yl ester
- 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate
-
- インチ: 1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2
- InChIKey: YSSHHKYKCKPLCN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(=O)C1)ON1C(=O)CCC1=O
計算された属性
- せいみつぶんしりょう: 211.04807239 g/mol
- どういたいしつりょう: 211.04807239 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8
- 疎水性パラメータ計算基準値(XlogP): -1.3
- ぶんしりょう: 211.17
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-500mg |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 500mg |
¥1879.0 | 2024-04-16 | |
Ambeed | A707702-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 98% | 1g |
$369.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537959-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 98% | 1g |
¥2666.00 | 2024-04-24 | |
Crysdot LLC | CD11008459-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 97% | 1g |
$555 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-250mg |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 250mg |
¥1130.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-1g |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 1g |
¥2822.0 | 2024-04-16 | |
Crysdot LLC | CD11008459-5g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 97% | 5g |
$1669 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0494-1G |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate |
939412-81-4 | 95% | 1g |
¥ 2,587.00 | 2023-04-12 | |
Chemenu | CM530333-1g |
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 98% | 1g |
$394 | 2024-07-19 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12193-10g |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate |
939412-81-4 | 95% | 10g |
$1650 | 2023-09-07 |
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 合成方法
ごうせいかいろ 1
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C
ごうせいかいろ 2
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 min, 16 °C; 2 h, 45 °C
- Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ; 7 h, 16 °C; 2 h, 45 °C
- Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation, United States, , ,
ごうせいかいろ 4
- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate Raw materials
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate Preparation Products
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylateに関する追加情報
2,5-Dioxopyrrolidin-1-yl 3-Oxocyclobutane-1-Carboxylate: A Comprehensive Overview
The compound with CAS No. 939412-81-4, commonly referred to as 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical synthesis and biotechnology. In this article, we delve into the chemical structure, synthesis methods, applications, and latest research findings related to this compound.
The chemical structure of 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate is characterized by a pyrrolidone ring fused with a cyclobutane moiety. The pyrrolidone ring contributes to the compound's stability and reactivity, while the cyclobutane ring introduces strain and unique electronic properties. This combination makes the compound an intriguing subject for studies in cyclic structures and strain-induced reactivity. Recent research has highlighted the potential of this compound in forming novel frameworks for drug delivery systems due to its ability to stabilize reactive intermediates.
From a synthetic perspective, the preparation of 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the pyrrolidone ring through cyclization reactions, followed by the incorporation of the cyclobutane moiety. Researchers have explored various methodologies, including organocatalytic approaches and transition-metal-catalyzed reactions, to optimize the synthesis process. Notably, recent advancements in asymmetric catalysis have enabled the production of enantiomerically pure versions of this compound, which are highly valuable in pharmaceutical applications.
In terms of applications, 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate has shown promise in several areas. Its ability to act as a versatile building block in organic synthesis has made it a valuable component in the construction of complex molecules. For instance, it has been employed in the synthesis of bioactive compounds with potential anticancer and antibacterial properties. Additionally, its unique electronic properties make it a candidate for use in optoelectronic materials and advanced polymers.
Recent studies have focused on understanding the biological activity of this compound. Researchers have investigated its interactions with cellular components and its potential as a modulator of key biochemical pathways. Preliminary results suggest that it may exhibit selective inhibition against certain enzymes, making it a potential lead compound for drug development.
Moreover, the compound's role in green chemistry has also been explored. Its use as a catalyst or solvent in environmentally friendly chemical processes is an area of active research. The development of sustainable synthesis routes for this compound aligns with global efforts to reduce chemical waste and promote eco-friendly practices.
In conclusion, 2,5-dioxopyrrolidin-1-yl 3-oxocyclobutane-1-carboxylate (CAS No. 939412-81-4) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, versatile reactivity, and promising applications make it a subject of continued interest for researchers worldwide. As advancements in synthetic methods and biological studies unfold, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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